An In-depth Technical Guide to Methyl 2-aminothiophene-3-carboxylate
An In-depth Technical Guide to Methyl 2-aminothiophene-3-carboxylate
CAS Number: 4651-81-4
Abstract
This technical guide provides a comprehensive overview of Methyl 2-aminothiophene-3-carboxylate (CAS 4651-81-4), a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development. It details the physicochemical properties, synthesis methodologies, and key applications of this compound, with a particular focus on its role as a precursor to pharmacologically active molecules. Detailed experimental protocols for its synthesis and derivatization are provided, alongside a summary of its safety profile. Furthermore, this guide explores the biological significance of its derivatives, illustrating their mechanism of action through signaling pathway diagrams.
Introduction
Methyl 2-aminothiophene-3-carboxylate is an organic heterocyclic compound that has garnered significant attention as a versatile intermediate in the synthesis of a wide array of biologically active molecules.[1][2] Its thiophene core, substituted with both an amino and a carboxylate group, provides a unique scaffold for the construction of complex fused heterocyclic systems.[2] This compound is particularly instrumental in the development of thienopyrimidine derivatives, a class of compounds known for their diverse pharmacological activities, including roles as kinase inhibitors, antiviral agents, and anti-inflammatory drugs.[3][4] This guide aims to consolidate the available technical information on Methyl 2-aminothiophene-3-carboxylate, providing a valuable resource for researchers leveraging this compound in their synthetic endeavors.
Physicochemical Properties
Methyl 2-aminothiophene-3-carboxylate is typically a white to light yellow crystalline solid at room temperature.[1][3] It exhibits limited solubility in water but is soluble in various organic solvents such as methanol, ethanol, and dimethylformamide.[1]
Table 1: Physicochemical and Identification Data
| Property | Value | Reference |
| CAS Number | 4651-81-4 | [5][6] |
| Molecular Formula | C₆H₇NO₂S | [5] |
| Molecular Weight | 157.19 g/mol | [5] |
| Appearance | White to light yellow crystal powder | [3] |
| Melting Point | 76-81 °C | [5] |
| SMILES | COC(=O)c1ccsc1N | [5] |
| InChI | 1S/C6H7NO2S/c1-9-6(8)4-2-3-10-5(4)7/h2-3H,7H2,1H3 | [5] |
| EC Number | 225-084-8 |
Synthesis of Methyl 2-aminothiophene-3-carboxylate
The most prominent method for the synthesis of Methyl 2-aminothiophene-3-carboxylate and its derivatives is the Gewald reaction.[7][8] This multicomponent reaction offers a straightforward and efficient route to highly substituted 2-aminothiophenes.[8]
General Experimental Protocol: Gewald Three-Component Reaction
This protocol describes a one-pot synthesis of 2-aminothiophene derivatives.
Procedure: [9]
-
To a mixture of an appropriate ketone (0.05 mol), methyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at 35-40 °C with stirring.
-
Stir the reaction mixture at 45 °C for 3 hours.
-
Allow the mixture to cool to room temperature.
-
Filter the resulting precipitate and wash it with ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene derivative.
Alternative Protocol: Modified Gewald Reaction
This modified procedure is also commonly employed for the synthesis of the title compound.[3]
Procedure: [3]
-
Combine methyl cyanoacetate and 1,4-dithiane-2,5-diol in methanol.
-
Add triethylamine to the mixture.
-
The reaction proceeds to yield Methyl 2-aminothiophene-3-carboxylate.
Figure 1. Workflow for the Gewald Synthesis.
Chemical Reactivity and Applications
Methyl 2-aminothiophene-3-carboxylate is a versatile building block due to its reactive amino and ester functional groups. It is a key starting material for the synthesis of thieno[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry.[10][11]
Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one
A common application is the reaction with formamide to yield thieno[2,3-d]pyrimidin-4(3H)-one.[5]
Experimental Protocol: [12]
-
Reflux a solution of Methyl 2-aminothiophene-3-carboxylate in an excess of formamide.
-
Upon completion of the reaction, cool the mixture to allow for the precipitation of the product.
-
Isolate the product by filtration and purify by recrystallization.
Synthesis of Schiff Bases
The amino group can readily undergo condensation with aldehydes to form Schiff bases.
Experimental Protocol: [9]
-
Prepare a solution of Methyl 2-aminothiophene-3-carboxylate (1 mmol), salicylaldehyde (1 mmol), and 2-3 drops of concentrated H₂SO₄ in ethanol (10 mL).
-
Reflux the solution for 3-4 hours.
-
Cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the crude product by filtration, wash with water (5 mL), and recrystallize from ethanol to obtain the pure Schiff base.
References
- 1. sciforum.net [sciforum.net]
- 2. researchgate.net [researchgate.net]
- 3. Methyl 2-amino-3-thiophenecarboxylate – description and application - Georganics [georganics.sk]
- 4. researchgate.net [researchgate.net]
- 5. Methyl 2-aminothiophene-3-carboxylate 97 4651-81-4 [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
